2,4-Difluoro-6-((trimethylsilyl)ethynyl)aniline
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Overview
Description
2,4-Difluoro-6-((trimethylsilyl)ethynyl)aniline is an organic compound with the molecular formula C11H13F2NSi It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 6 is replaced by a ((trimethylsilyl)ethynyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-6-((trimethylsilyl)ethynyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluoroaniline.
Introduction of the ((trimethylsilyl)ethynyl) Group: This step involves the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, where 2,4-difluoroaniline is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and purification of the product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-((trimethylsilyl)ethynyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The ((trimethylsilyl)ethynyl) group can participate in further coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
2,4-Difluoro-6-((trimethylsilyl)ethynyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-((trimethylsilyl)ethynyl)aniline involves its interaction with molecular targets through its functional groups. The ((trimethylsilyl)ethynyl) group can participate in various chemical reactions, while the fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: Lacks the ((trimethylsilyl)ethynyl) group, making it less versatile in coupling reactions.
6-((Trimethylsilyl)ethynyl)aniline: Lacks the fluorine atoms, which can affect its reactivity and binding properties.
2,4-Difluoro-6-ethynylaniline: Similar structure but without the trimethylsilyl group, leading to different chemical properties.
Uniqueness
2,4-Difluoro-6-((trimethylsilyl)ethynyl)aniline is unique due to the presence of both fluorine atoms and the ((trimethylsilyl)ethynyl) group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,4-difluoro-6-(2-trimethylsilylethynyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NSi/c1-15(2,3)5-4-8-6-9(12)7-10(13)11(8)14/h6-7H,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOZAEFORBJZEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C(=CC(=C1)F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616032 |
Source
|
Record name | 2,4-Difluoro-6-[(trimethylsilyl)ethynyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
684250-21-3 |
Source
|
Record name | 2,4-Difluoro-6-[(trimethylsilyl)ethynyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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